Fmoc-L-Tyr(tBu)-MPPA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

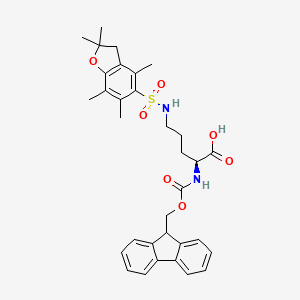

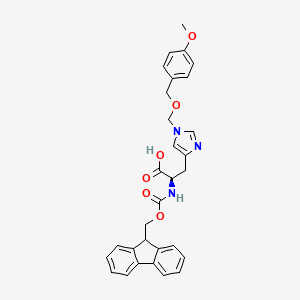

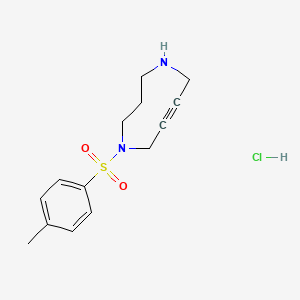

Fmoc-L-Tyr(tBu)-MPPA, also known as Fmoc-O-tert-butyl-L-tyrosine, is commonly used in Fmoc solid phase peptide synthesis . It is used as an amino acid building block in peptide synthesis .

Synthesis Analysis

This compound is used in peptide synthesis as an amino acid protection monomer . It is more efficient in peptide synthesis since none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains .Molecular Structure Analysis

The empirical formula of this compound is C28H29NO5 . The molecular weight is 459.53 g/mol . The structure contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis

This compound is used in the synthesis of Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C . The specific optical rotation [α] 20D is +5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .Wirkmechanismus

Target of Action

Fmoc-L-Tyr(tBu)-MPPA is a derivative of the amino acid tyrosine, used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It specifically targets the growing peptide chain, adding a tyrosine residue to it .

Mode of Action

This compound is used in Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a temporary protecting group which gets removed during the synthesis process, allowing the amino acid to bind to the growing peptide chain .

Biochemical Pathways

The biochemical pathway involved is the peptide synthesis pathway. This compound is incorporated into the growing peptide chain during the synthesis process . The tyrosine residue it adds can then participate in various biochemical reactions, depending on the specific peptide being synthesized.

Result of Action

The result of the action of this compound is the successful addition of a tyrosine residue to the growing peptide chain . This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized and its role in the body.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect its efficacy . Additionally, efforts have been made to use greener solvents in solid-phase peptide synthesis, which can reduce the environmental impact without impairing the synthetic process .

Eigenschaften

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOVHOZIYOQCKB-UMSFTDKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H39NO8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)